4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride
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Overview
Description
4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride typically involves several steps, starting with the preparation of the pyrrolidine ring and its subsequent attachment to the phenylamine group. One common synthetic route includes the reaction of 4-hydroxyphenylamine with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. These methods are designed to produce the compound in bulk quantities while maintaining consistent quality and minimizing environmental impact .
Chemical Reactions Analysis
4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride can be compared with other similar compounds, such as:
4-(Pyrrolidin-3-yloxy)-pyridine dihydrochloride:
4-(Pyrrolidin-3-yloxy)-morpholine dihydrochloride: The presence of a morpholine ring in this compound results in distinct biological activities and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties that differentiate it from other related compounds.
Properties
IUPAC Name |
4-pyrrolidin-3-yloxyaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;;/h1-4,10,12H,5-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCMFRAEMNWMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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